![molecular formula C22H22ClN3O3S2 B2575846 N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 922989-70-6](/img/structure/B2575846.png)
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase PAK1, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Wissenschaftliche Forschungsanwendungen
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Thiazole derivatives like this one have been investigated for their ability to inhibit microbial growth, making them potential candidates for novel antimicrobial agents.
- Cancer remains a significant global health challenge. Compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide have been screened for their anticancer activity. In particular, compounds d6 and d7 showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . These findings suggest that this compound could be explored further as a potential lead for breast cancer drug development.
- The rise of antimicrobial and anticancer drug resistance necessitates the discovery of novel molecules with unique modes of action. By studying compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, researchers aim to combat resistance and enhance treatment efficacy . Investigating its mechanisms of action could provide insights into overcoming drug resistance.
- Computational approaches, such as molecular docking, have been employed to understand how active compounds interact with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These findings suggest that these compounds could serve as lead molecules for rational drug design.
- The thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Researchers continue to explore the potential of thiazole derivatives in drug development due to their diverse pharmacological effects.
- Given the complexity of cancer, multidisciplinary scientific approaches are essential for effective treatment. Investigating compounds like N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide contributes to our understanding of cancer biology and potential therapeutic strategies . Collaborative efforts across disciplines can lead to innovative solutions.
Antimicrobial Activity
Anticancer Potential
Drug Resistance Mitigation
Molecular Docking Studies
Heterocyclic Thiazole Nucleus
Multidisciplinary Approaches in Cancer Treatment
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-26(18-4-2-3-5-18)31(28,29)19-12-8-16(9-13-19)21(27)25-22-24-20(14-30-22)15-6-10-17(23)11-7-15/h6-14,18H,2-5H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZHKVCIUUHONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.